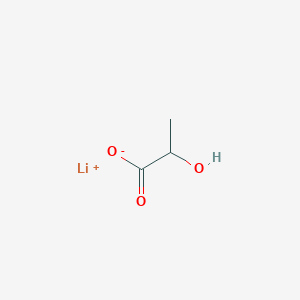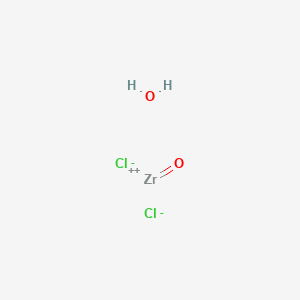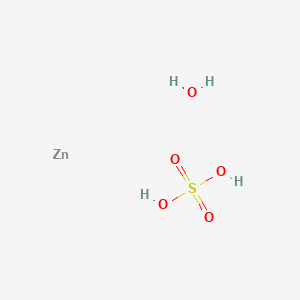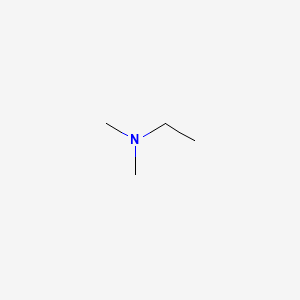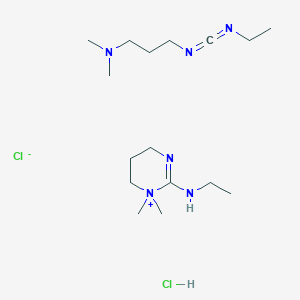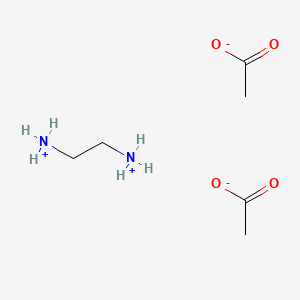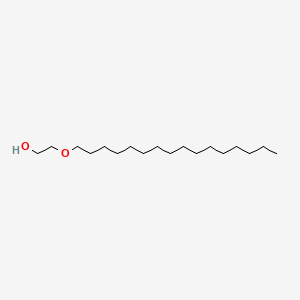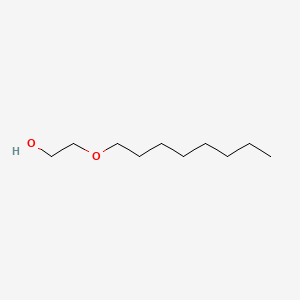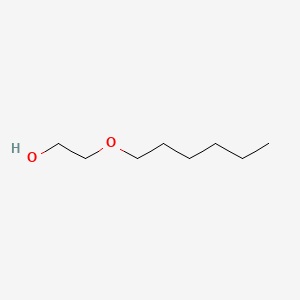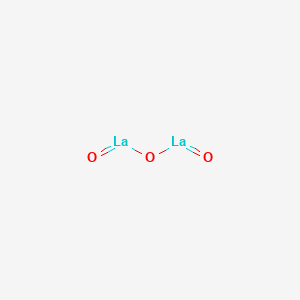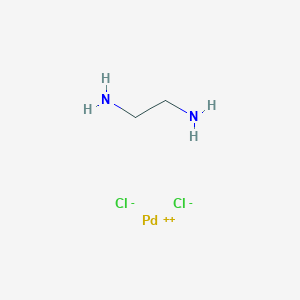
Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)- is a useful research compound. Its molecular formula is C2H8Cl2N2Pd and its molecular weight is 237.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)- including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)- can be achieved through a ligand exchange reaction between palladium(II) chloride and 1,2-ethanediamine in the presence of a chiral ligand SP-4-2.
Starting Materials
Palladium(II) chloride, 1,2-ethanediamine, SP-4-2
Reaction
To a solution of palladium(II) chloride (0.1 mmol) in methanol (10 mL) is added 1,2-ethanediamine (0.2 mmol) and SP-4-2 (0.2 mmol)., The reaction mixture is stirred at room temperature for 24 hours., The resulting precipitate is filtered and washed with methanol., The product is dried under vacuum to yield Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)- as a white solid.
Eigenschaften
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pd/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKJANQVKIYPJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)- | |
CAS RN |
15020-99-2 |
Source


|
| Record name | cis-Dichloro(ethylenediamine)palladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015020992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


